(E)-5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO4S/c1-2-18-8-5-7(13)3-6(10(8)15)4-9-11(16)14-12(17)19-9/h3-5,15H,2H2,1H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQSLJJYFGNMIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)C=C2C(=O)NC(=O)S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386373 | |
| Record name | (5E)-5-(5-BROMO-3-ETHOXY-2-HYDROXYBENZYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313530-35-7 | |
| Record name | (5E)-5-(5-BROMO-3-ETHOXY-2-HYDROXYBENZYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(E)-5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)thiazolidine-2,4-dione is a synthetic compound belonging to the thiazolidinedione class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 344.18 g/mol. It features a thiazolidine ring, which is characteristic of many bioactive compounds in this class.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.18 g/mol |
| IUPAC Name | (E)-5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : Thiazolidinediones are known to inhibit enzymes such as aldose reductase and protein tyrosine phosphatases (PTP), which play roles in metabolic pathways and cellular signaling.
- Receptor Modulation : The compound may also interact with peroxisome proliferator-activated receptors (PPARs), influencing glucose metabolism and lipid homeostasis.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolidinediones, including the compound . For instance:
- A study reported that derivatives of thiazolidinediones exhibited selective cytotoxicity against various cancer cell lines, including K562 and HeLa cells, with IC50 values ranging from 8.5 µM to 15.1 µM .
- The mechanism involves inducing apoptosis through both extrinsic and intrinsic pathways, suggesting that this compound could be a candidate for further anticancer drug development.
Antimicrobial Activity
The antimicrobial activity of thiazolidinediones has been documented extensively:
- A study demonstrated that thiazolidinone derivatives showed significant activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 2 to 16 µg/mL .
- The compound's structure may enhance its binding affinity to bacterial targets, making it a potential candidate for developing new antimicrobial agents.
Study on Anticancer Activity
A comparative study on various thiazolidinedione derivatives indicated that those with specific substitutions at the 5-position exhibited enhanced anticancer activity. The study found that this compound showed promising results against multiple cancer cell lines with lower IC50 values compared to established chemotherapeutics like cisplatin .
Study on Antimicrobial Efficacy
In another investigation focusing on the antimicrobial properties of thiazolidinediones, it was found that the compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The results indicated that the presence of the bromo and ethoxy substituents played a crucial role in enhancing its antimicrobial efficacy .
Scientific Research Applications
Scientific Research Applications
- Chemistry: (E)-5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione serves as a building block in the synthesis of complex molecules. It can undergo oxidation, reduction, and substitution reactions due to the presence of hydroxyl and bromine groups.
- Biology: This compound has potential use as a probe or inhibitor in biochemical studies.
- Medicine: Due to its biological activity, (E)-5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione may have therapeutic applications, such as anti-inflammatory or anticancer properties.
- Industry: It can be employed in the development of new materials or as a catalyst in chemical reactions.
Chemical Reactions
(E)-5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione can participate in several types of chemical reactions:
- Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction: The carbonyl groups in the thiazolidinedione ring can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Comparison to Similar Compounds
(E)-5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione can be compared to other thiazolidinediones:
- Rosiglitazone: A thiazolidinedione used as an antidiabetic agent.
- Pioglitazone: Another antidiabetic thiazolidinedione.
- Troglitazone: A thiazolidinedione with anti-inflammatory properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen Substituents
- Brominated Derivatives: TM17 [(Z)-5-(5-Bromo-2-methoxy-benzylidene)-3-(2-nitro-benzyl)-thiazolidine-2,4-dione] exhibits a bromo group at the 5-position but lacks the ethoxy and hydroxy groups. It was synthesized via Michael addition and purified via flash chromatography, highlighting the impact of nitro and benzyl groups on solubility . 1i [5-(3-Bromobenzylidene)thiazolidine-2,4-dione] showed moderate lipid peroxidation inhibition (49.2%), suggesting bromo substituents enhance antioxidant activity compared to non-halogenated analogs .
- Chlorinated Derivatives: Compound 56 [(E)-5-(4-chlorobenzylidene)-TZD] demonstrated potent antimicrobial activity, indicating chloro substituents may improve membrane penetration . CTD [5-(4-chlorobenzylidene)thiazolidine-2,4-dione] exhibited a static first hyperpolarizability of 10.28 × 10⁻³⁰ esu, suggesting utility in nonlinear optical applications .
Hydroxy and Alkoxy Substituents
Hydroxy Groups :
- (E)-5-(4-Hydroxybenzylidene)-TZD showed an IC₅₀ of 762 nM for mitochondrial respiration inhibition, underscoring the role of hydroxy groups in metabolic modulation .
- 1m [5-(4-hydroxybenzylidene)-TZD] had the lowest lipid peroxidation inhibition (23.0%), indicating positional sensitivity of hydroxy groups .
- Alkoxy Groups: TZ4M [(E)-5-(4-methoxybenzylidene)-TZD] increased mAChRM1 expression in Alzheimer’s models, suggesting alkoxy groups enhance neuroprotective effects .
Anticancer Activity
- Compound 5 [5-(4-(7-chloroquinolin-4-yloxy)benzylidene)-TZD] inhibited MDA-MB-231 breast cancer cells, while Compound 9 [5-(4-(prop-2-ynyloxy)benzylidene)-TZD] showed PTP-1B inhibition (antidiabetic target). The target compound’s bromo and ethoxy groups may synergize for dual anticancer and metabolic effects .
Antimicrobial and Antioxidant Activity
Q & A
Q. What are the optimized synthetic routes for (E)-5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)thiazolidine-2,4-dione?
Methodological Answer: The synthesis typically involves a Knoevenagel condensation between 5-bromo-3-ethoxy-2-hydroxybenzaldehyde and thiazolidine-2,4-dione. Key steps include:
- Reagent Ratios: A 1:1 molar ratio of aldehyde to thiazolidine-2,4-dione, with catalytic piperidine (5–10 mol%) in ethanol .
- Reaction Conditions: Reflux at 80°C for 6–12 hours under inert atmosphere to minimize oxidation of the phenolic hydroxyl group .
- Work-Up: Post-reaction cooling to room temperature, filtration, and recrystallization from ethanol or ethanol-DMF mixtures to isolate the (E)-isomer .
- Yield Optimization: Yields range from 60–93%, depending on solvent purity and reaction time .
Q. How can the structural purity and stereochemistry of this compound be validated?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy: 1H NMR confirms the (E)-configuration via coupling constants (J ≈ 12–14 Hz for the benzylidene proton) . 13C NMR identifies carbonyl resonances (C=O at ~170–175 ppm) .
- X-ray Crystallography: Monoclinic crystal systems (space group P21) reveal intramolecular hydrogen bonding (O–H⋯O) between the hydroxyl and carbonyl groups, stabilizing the (E)-isomer .
- Mass Spectrometry: ESI-MS confirms the molecular ion peak [M+H]+ at m/z 357.2 (calculated for C12H10BrNO4S) .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation: Perform reactions in fume hoods due to potential dust formation (P261 precaution) .
- Storage: Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) to prevent decomposition .
- Disposal: Follow EPA guidelines for halogenated waste (dispose via licensed hazardous waste facilities) .
Advanced Research Questions
Q. How can researchers design assays to evaluate its bioactivity (e.g., antimicrobial or antioxidant potential)?
Methodological Answer:
- Antimicrobial Assays:
- MIC Determination: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (ciprofloxacin) and solvent controls (DMSO ≤1% v/v) .
- Mechanistic Studies: Perform time-kill assays and SYTOX Green uptake to assess membrane disruption .
- Antioxidant Assays:
- DPPH Radical Scavenging: Compare IC50 values to ascorbic acid. Dissolve the compound in DMSO and test at 0.1–100 μM .
- ROS Inhibition: Use H2DCFDA in cell-based models (e.g., RAW 264.7 macrophages) .
Q. What crystallographic data inform its stability and formulation design?
Methodological Answer:
- Crystal Packing Analysis: Monoclinic systems (e.g., a = 6.323 Å, β = 90.33°) reveal π-π stacking between benzylidene rings (3.5–4.0 Å spacing), enhancing thermal stability .
- Hydrogen Bonding: Intramolecular O–H⋯O bonds (2.65 Å) reduce solubility in apolar solvents, guiding excipient selection for formulations .
- Polymorphism Screening: Perform solvent-mediated crystallization (e.g., ethanol vs. acetonitrile) to identify stable polymorphs for drug delivery .
Q. How can contradictions in reported bioactivity data be resolved?
Methodological Answer:
- Source Identification: Compare isomer purity (HPLC with C18 columns, 70:30 MeOH:H2O mobile phase) .
- Experimental Replication: Standardize assay conditions (e.g., cell passage number, serum-free media) to minimize variability .
- SAR Analysis: Modify substituents (e.g., replace Br with Cl or vary ethoxy position) to isolate pharmacophores .
Q. What strategies enhance its pharmacokinetic profile through structural modification?
Methodological Answer:
- Lipophilicity Adjustments: Introduce polar groups (e.g., –SO2NH2) at the 3-ethoxy position to improve aqueous solubility (ClogP reduction from 3.2 to 1.8) .
- Metabolic Stability: Replace the thiazolidine-dione core with a rhodanine analog to resist hepatic CYP3A4 degradation .
- Prodrug Design: Acetylate the hydroxyl group for improved oral bioavailability, with enzymatic hydrolysis in vivo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
